2-Hydrazino-1,5-dimethyl-1h-imidazole
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Overview
Description
2-Hydrazino-1,5-dimethyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields. The presence of the hydrazino group in this compound adds to its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2-diketones with hydrazine derivatives. The reaction conditions often require a catalyst, such as nickel or palladium, and may involve heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-1,5-dimethyl-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, hydrazine derivatives, and other functionalized heterocycles. The specific products depend on the reagents and conditions used .
Scientific Research Applications
2-Hydrazino-1,5-dimethyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Hydrazino-1,5-dimethyl-1H-imidazole involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylimidazole: Lacks the hydrazino group, making it less reactive in certain chemical transformations.
1,5-Dimethylimidazole: Similar structure but without the hydrazino group, leading to different reactivity and applications.
2-Hydrazinoimidazole: Similar reactivity but different substitution pattern, affecting its chemical behavior and applications.
Uniqueness
2-Hydrazino-1,5-dimethyl-1H-imidazole is unique due to the presence of both the hydrazino group and the dimethyl substitution pattern. This combination enhances its reactivity and potential for various applications in research and industry .
Properties
Molecular Formula |
C5H13Cl3N4 |
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Molecular Weight |
235.5 g/mol |
IUPAC Name |
(1,5-dimethylimidazol-2-yl)hydrazine;trihydrochloride |
InChI |
InChI=1S/C5H10N4.3ClH/c1-4-3-7-5(8-6)9(4)2;;;/h3H,6H2,1-2H3,(H,7,8);3*1H |
InChI Key |
ZZRFCYUUNBFBPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1C)NN.Cl.Cl.Cl |
Origin of Product |
United States |
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